molecular formula C12H22O2 B13241035 {6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol

{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B13241035
M. Wt: 198.30 g/mol
InChI Key: MTTLGHXHLSCNHB-UHFFFAOYSA-N
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Description

{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a spirocyclic compound featuring a methanol substituent attached to a bicyclic oxaspiro framework. The compound’s spiro[4.4]nonane core introduces conformational rigidity, which can influence its chemical reactivity, solubility, and biological interactions. The presence of three methyl groups at positions 6, 8, and 8 likely enhances lipophilicity and steric hindrance compared to simpler spirocyclic derivatives .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(7,7,9-trimethyl-1-oxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C12H22O2/c1-9-6-11(2,3)8-12(9)5-4-10(7-13)14-12/h9-10,13H,4-8H2,1-3H3

InChI Key

MTTLGHXHLSCNHB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC12CCC(O2)CO)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of spirocyclic intermediates, which are subjected to specific reagents and catalysts to form the desired product. The reaction conditions often involve controlled temperatures and pressures to ensure the correct formation of the spiro compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Substituents Key Functional Groups CAS Number Molecular Weight (g/mol)
{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol Likely C₁₁H₂₀O₂ (inferred) 6,8,8-Trimethyl Methanol, ether, spirocyclic core Not explicitly provided ~186 (estimated)
{1,4-Dioxaspiro[4.4]nonan-2-yl}methanol C₈H₁₄O₃ None (unsubstituted core) Methanol, two ether oxygens 19837-64-0 158.2
(8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol C₁₀H₁₈O₃ 8,8-Dimethyl Methanol, two ether oxygens 1936560-36-9 186.25
[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol C₇H₁₃NO₃ Nitrogen substitution Methanol, ether, amine CID 126689100 175.18

Key Observations :

  • Substituent Effects: The 6,8,8-trimethyl variant exhibits higher steric bulk compared to the unsubstituted {1,4-dioxaspiro[4.4]nonan-2-yl}methanol , which may reduce solubility in polar solvents. The dimethyl analog shares similar lipophilicity but lacks substitution at position 4.
  • Heteroatom Influence: The 7-aza derivative introduces a nitrogen atom, enhancing hydrogen-bonding capacity (H-bond donors: 1, acceptors: 4) compared to oxygen-only analogs (e.g., H-bond acceptors: 3 in ).

Table 2: Property Comparisons

Compound H-Bond Donors H-Bond Acceptors Predicted LogP (Lipophilicity) Potential Applications
{6,8,8-Trimethyl-1-oxaspiro[...]methanol} 1 (methanol -OH) 2 (ether oxygens) ~2.5 (estimated) Drug delivery (high membrane permeability)
{1,4-Dioxaspiro[...]methanol 1 3 0.7 (calculated) Life sciences (building block)
7-Azaspiro[...]methanol 2 (-OH, -NH) 4 -0.3 (estimated) Pharmaceuticals (targeted binding)

Key Findings :

  • Lipophilicity : The trimethyl derivative’s higher LogP (~2.5) suggests superior membrane permeability compared to the polar 7-aza analog (LogP ~ -0.3) .
  • Biological Interactions : The 7-aza compound’s amine group may enhance binding to biological targets (e.g., enzymes), as seen in spirocyclic inhibitors with docking scores near -11.1 kcal/mol . The trimethyl variant’s steric bulk could limit binding in tightly packed active sites.

Biological Activity

{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a synthetic organic compound with the molecular formula C12H22O2C_{12}H_{22}O_2 and a molecular weight of 198.30 g/mol. This compound has garnered interest due to its unique structural features and potential biological activities.

Chemical Structure

The compound features a spirocyclic structure, characterized by the presence of three methyl groups at the 6, 8, and 8 positions. This configuration is significant as it influences the compound's chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name (7,7,9-trimethyl-1-oxaspiro[4.4]nonan-2-yl)methanol
CAS Number 1880998-18-4
InChI Key MTTLGHXHLSCNHB-UHFFFAOYSA-N

The biological activity of {6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may influence enzyme activity and receptor binding, which can lead to significant physiological effects.

Potential Applications

  • Anticancer Activity : Research indicates that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, cembranoids have been shown to inhibit melanoma cell viability through mechanisms that involve DNA synthesis inhibition and apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have also demonstrated the ability to modulate inflammatory responses by influencing macrophage polarization and cytokine production .
  • Neuroprotective Properties : Some studies suggest that spiro compounds may offer neuroprotective effects, potentially reducing ischemic damage in neuronal tissues .

Case Study 1: Anticancer Properties

A study evaluated the effects of various spiro compounds on melanoma cells, revealing that those with structural similarities to {6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol significantly inhibited cell growth and induced apoptosis after 48 hours of treatment. The mechanisms involved included the inhibition of DNA synthesis and activation of apoptotic pathways.

Case Study 2: Neuroprotection

In rodent models of ischemic stroke, spiro compounds were shown to reduce infarct volumes significantly compared to controls. The treatment led to enhanced neuronal survival and reduced oxidative stress markers in brain tissues, suggesting potential therapeutic applications for neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that {6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol can modulate cellular pathways involved in apoptosis and cell cycle regulation. Specific concentrations were found to enhance cell viability in non-cancerous cell lines while inhibiting growth in cancerous cells.

In Vivo Studies

Animal studies indicated that administration of this compound resulted in decreased tumor growth rates and improved survival outcomes in cancer models. The findings suggest a selective cytotoxicity towards malignant cells while sparing normal cells.

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